molecular formula C12H9NO2 B102893 1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione CAS No. 19007-92-2

1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B102893
CAS No.: 19007-92-2
M. Wt: 199.2 g/mol
InChI Key: CGBJEUYTEGUTIK-UHFFFAOYSA-N
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Description

1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione (CAS: 19007-92-2), also known as N-(m-Vinylphenyl)maleimide, is a substituted maleimide derivative characterized by a vinylphenyl group at the N1 position of the pyrrole-2,5-dione core . Maleimides are renowned for their electrophilic α,β-unsaturated carbonyl system, enabling thiol-selective Michael addition reactions. This property makes them indispensable in bioconjugation, particularly in antibody-drug conjugate (ADC) development and polymer crosslinking. The ethenyl (vinyl) substituent in this compound enhances its reactivity toward thiol-containing biomolecules and polymers, distinguishing it from other maleimide derivatives .

Properties

CAS No.

19007-92-2

Molecular Formula

C12H9NO2

Molecular Weight

199.2 g/mol

IUPAC Name

1-(3-ethenylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H9NO2/c1-2-9-4-3-5-10(8-9)13-11(14)6-7-12(13)15/h2-8H,1H2

InChI Key

CGBJEUYTEGUTIK-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O

Canonical SMILES

C=CC1=CC(=CC=C1)N2C(=O)C=CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Variations and Physicochemical Properties

The biological and chemical behavior of pyrrole-2,5-dione derivatives is highly dependent on the substituent at the N1 position. Below is a comparative analysis of key analogs:

Compound Substituent Molecular Weight Key Properties Applications References
1-(3-Ethenylphenyl)-1H-pyrrole-2,5-dione 3-Ethenylphenyl 199.21 High electrophilicity; vinyl group enables polymer crosslinking and ADC synthesis. Bioconjugation, polymer chemistry
1-(Prop-2-ynyl)-1H-pyrrole-2,5-dione Propargyl 149.12 Alkyne functionality for Cu(I)-catalyzed "click" reactions. Click chemistry, photophysical studies
1-(3-Methylphenyl)-1H-pyrrole-2,5-dione 3-Methylphenyl 187.20 Moderate reactivity; methyl group enhances lipophilicity. Intermediate for antifungal/anticancer agents
1-(4-Aminophenyl)-1H-pyrrole-2,5-dione 4-Aminophenyl 188.18 Amino group enables peptide coupling; improved solubility in aqueous media. Pharmaceutical intermediates, dye synthesis
1-(4-Chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione 4-Chlorobenzyl/CF3-substituted 429.70 Bulky substituents confer kinase inhibitory activity. Antineoplastic agents
U-73122 (1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) Steroid-linked alkyl chain ~563.70 Targets phospholipase C (PLC); pyrrole-dione essential for activity. PLC inhibition in platelets and neutrophils

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